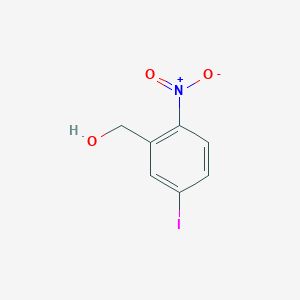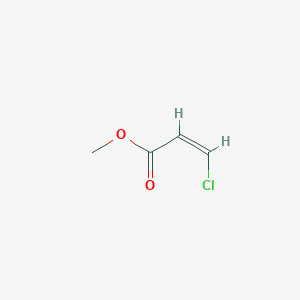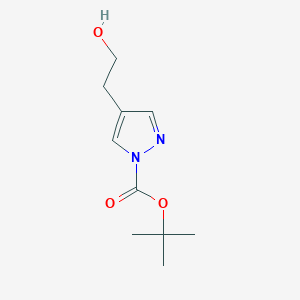
(5-Iodo-2-nitrophenyl)methanol
Übersicht
Beschreibung
(5-Iodo-2-nitrophenyl)methanol is a useful research compound. Its molecular formula is C7H6INO3 and its molecular weight is 279.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Iodo-2-nitrophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Iodo-2-nitrophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biomedical Applications:
- Derivatives of (2-nitrophenyl)methanol show promise as inhibitors of PqsD, a crucial enzyme in Pseudomonas aeruginosa cell communication. These compounds exhibit anti-biofilm activity and a tight-binding mode of action, indicating potential for antibiotic development (Storz et al., 2014).
- Ethylenediamine- and propylenediaminediacetic acid derivatives, with a connection to nitrophenyl compounds, show high affinity as ligands for the "fac-[M(CO)3]+" core, suggesting potential applications in developing target-specific radiopharmaceuticals for diagnosis and therapy (Allali et al., 2006).
Environmental and Analytical Chemistry:
- Methanol extracts INT-formazan more effectively than propanol or ethanol, making it suitable for measuring electron transport system activity in river biofilms (Blenkinsopp & Lock, 1990).
- A field kit developed using NPPD, a derivative of nitrophenyl compounds, aids non-scientists in chemical tracking and detecting contact with or near a crime scene, indicating its use in forensic science (Suzuki, 2013).
Organic Synthesis and Catalysis:
- Methanol can be used as a C1 synthon and H2 source for selective N-methylation of amines and transfer hydrogenation of nitroarenes, offering a path for selective and environmentally friendly synthesis (Sarki et al., 2021).
- The recyclable hypervalent iodine reagent, related to iodine in (5-Iodo-2-nitrophenyl)methanol, is useful for selective oxidation of alcohols to aldehydes and ketones and can be recycled multiple times without losing activity (Dohi et al., 2012).
- The high-pressure Diels-Alder reactions of 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole with ethylenic dienophiles yield good to excellent adducts, demonstrating its application in synthetic chemistry (Ibata et al., 1986).
Eigenschaften
IUPAC Name |
(5-iodo-2-nitrophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQQOIVBIUQZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Iodo-2-nitrophenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B8145714.png)



amine hydrochloride](/img/structure/B8145729.png)
![7-bromo-5-chloro-1-methyl-1H-Pyrazolo[4,3-b]pyridine](/img/structure/B8145742.png)

